Methyl trimethylsilyl malonate
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Overview
Description
Methyl trimethylsilyl malonate is an organosilicon compound with the molecular formula C7H14O4Si. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a trimethylsilyl group and another by a methyl group. This compound is of interest due to its unique reactivity and applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl trimethylsilyl malonate can be synthesized through the reaction of malonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{Malonic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to facilitate the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl trimethylsilyl malonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield malonic acid derivatives.
Alkylation: The enolate form of this compound can react with alkyl halides to form substituted malonates.
Common Reagents and Conditions:
Bases: Pyridine, sodium ethoxide.
Solvents: Tetrahydrofuran, dichloromethane.
Catalysts: Copper(I) bromide for alkynylation reactions.
Major Products Formed:
Substituted Malonates: Formed through alkylation reactions.
β-Keto Acids and Methyl Ketones: Formed through acylation reactions with acid chlorides and acyl carbonates.
Scientific Research Applications
Methyl trimethylsilyl malonate is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in cyclocondensation reactions.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving malonate derivatives.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly in the development of drugs that target metabolic disorders.
Industry: this compound is used in the production of polymers and as a reagent in material science research.
Mechanism of Action
The mechanism of action of methyl trimethylsilyl malonate involves its ability to form enolate ions, which can undergo nucleophilic substitution reactions. The trimethylsilyl group enhances the stability of the enolate ion, making it a versatile intermediate in organic synthesis. The compound’s reactivity is primarily due to the presence of the trimethylsilyl group, which can be easily replaced by other functional groups, facilitating the formation of a wide range of products.
Comparison with Similar Compounds
Bis(trimethylsilyl) malonate: Another derivative of malonic acid with two trimethylsilyl groups.
Dimethyl malonate: A simpler ester of malonic acid with two methyl groups.
Diethyl malonate: An ester of malonic acid with two ethyl groups.
Uniqueness: Methyl trimethylsilyl malonate is unique due to the presence of both a trimethylsilyl group and a methyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The trimethylsilyl group provides steric protection and enhances the compound’s nucleophilicity, allowing for selective reactions that are not possible with other malonate derivatives.
Properties
CAS No. |
51849-23-1 |
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Molecular Formula |
C7H14O4Si |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
1-O-methyl 3-O-trimethylsilyl propanedioate |
InChI |
InChI=1S/C7H14O4Si/c1-10-6(8)5-7(9)11-12(2,3)4/h5H2,1-4H3 |
InChI Key |
DPVCHJXFVHLEDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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